molecular formula C10H8BrN B010628 1-(3-bromophenyl)-1H-pyrrole CAS No. 107302-22-7

1-(3-bromophenyl)-1H-pyrrole

Cat. No. B010628
M. Wt: 222.08 g/mol
InChI Key: LEUXOIBRUWVBGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-(3-bromophenyl)-1H-pyrrole, often involves catalytic reactions and coupling methodologies. For instance, pyrrolo[1,2-a]quinolines and ullazines can be synthesized from N-arylpyrroles with arylalkynes under visible light irradiation, suggesting a method that might be applicable to synthesizing variants of 1-(3-bromophenyl)-1H-pyrrole (Das, Ghosh, & Koenig, 2016).

Molecular Structure Analysis

Molecular structure analyses of pyrrole derivatives reveal diverse conformations and interactions. For example, studies on similar bromophenyl-pyrrole structures show specific orientations and conformations influenced by substituents and interactions within the crystal structure (Nirmala et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 1-(3-bromophenyl)-1H-pyrrole derivatives are pivotal in synthesizing complex molecules. Reactions under blue light irradiation catalyzed by rhodamine 6G, for instance, indicate the compound's reactivity and potential in synthesizing pyrrolo[1,2-a]quinolines (Das, Ghosh, & Koenig, 2016).

Physical Properties Analysis

The physical properties, such as solubility and fluorescence, of pyrrole derivatives, are significant for their application in materials science. Highly luminescent polymers containing pyrrolo[3,4-c]pyrrole units, for example, exhibit strong fluorescence and solubility in common organic solvents, which might extend to derivatives of 1-(3-bromophenyl)-1H-pyrrole (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 1-(3-bromophenyl)-1H-pyrrole derivatives, such as their reactivity in coupling reactions and light-mediated annulations, underscore their versatility in synthetic chemistry. The synthesis of pyrrolo[1,2-a]quinolines underlines the compound's utility in constructing complex molecular structures (Das, Ghosh, & Koenig, 2016).

Scientific Research Applications

1. Pharmacokinetic Study and Metabolite Identification

  • Summary of Application: This study focuses on the pharmacokinetic characterization of 1-(3-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
  • Methods of Application: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
  • Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

2. Synthesis, Crystal Structure, DFT Studies and Biological Activity

  • Summary of Application: This research relates to the first synthesis, the structure determination, the DFT studies and the use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
  • Methods of Application: The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .
  • Results or Outcomes: The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46% . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .

3. Synthesis, Anticancer Activity, and In Silico Studies

  • Summary of Application: This study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

Safety And Hazards

  • Environmental Impact : Disposal methods and environmental impact assessments are relevant for BH .

Future Directions

: Xi, R., Abdulla, R., Zhang, M., Sherzod, Z., Vinogradova, V. I., Habasi, M., & Liu, Y. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1483. Read more

properties

IUPAC Name

1-(3-bromophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUXOIBRUWVBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349072
Record name 1-(3-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1H-pyrrole

CAS RN

107302-22-7
Record name 1-(3-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Faigl, S Deak, Z Mucsi, T Hergert, L Balazs, B Sandor… - Tetrahedron, 2016 - Elsevier
An efficient, regioselective synthesis has been developed for the preparation of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones from readily available 1H-pyrroles by sequential …
Number of citations: 12 www.sciencedirect.com
Z Marton, R Guillon, I Krimm, Preeti… - Journal of medicinal …, 2015 - ACS Publications
We used a combined approach based on fragment-based drug design (FBDD) and in silico methods to design potential inhibitors of the cytosolic 5′-nucleotidase II (cN-II), which has …
Number of citations: 22 pubs.acs.org
SK Sahooa, KP Nagasreeb, JR Namrathab… - Journal of Applied …, 2015 - japsonline.com
In the present investigation a series of new maleimide derivatives were synthesized by reacting different anilines with maleic anhydride in presence of acetic anhydride and sodium …
Number of citations: 3 japsonline.com
P Wang, FP Ma, ZH Zhang - Journal of Molecular Liquids, 2014 - Elsevier
l-(+)-Tartaric acid–choline chloride based deep eutectic solvent has been found to be an effective promoted medium for Clauson-Kaas reaction of aromatic amines and 2,5-…
Number of citations: 71 www.sciencedirect.com

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